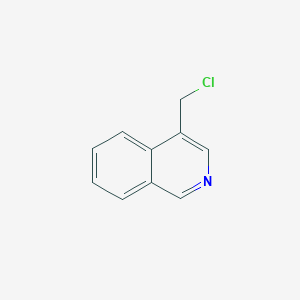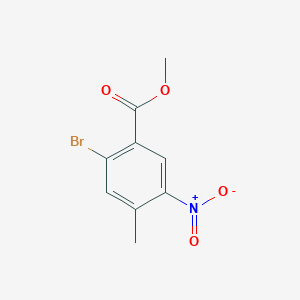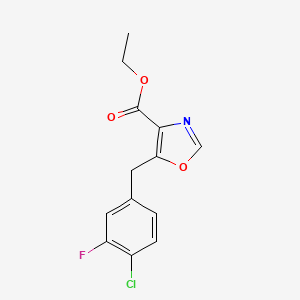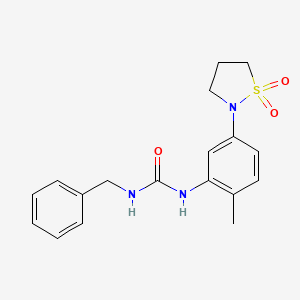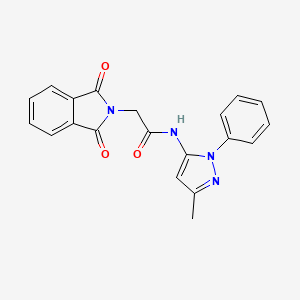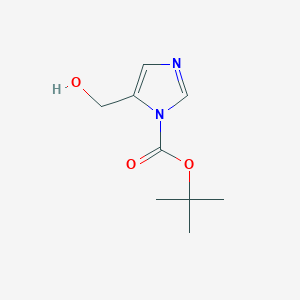
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate
Overview
Description
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate, also known as TEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TEG is a white crystalline powder that is soluble in water and has a molecular formula of C9H16N2O3.
Mechanism of Action
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and viruses. It also enhances the immune response of the body, which helps in fighting off infections and diseases.
Biochemical and physiological effects:
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the production of cytokines, which are proteins that play a key role in the immune response. It also has antioxidant properties, which help in reducing oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties make it suitable for a wide range of applications. However, it also has some limitations, such as its low solubility in organic solvents and its tendency to form complexes with metal ions.
Future Directions
There are several areas of research that can be explored with regards to 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate. Some of the future directions include:
1. Studying the potential of 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate as a therapeutic agent for various diseases, such as cancer and viral infections.
2. Investigating the mechanism of action of 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate and its interactions with various enzymes and proteins in the body.
3. Developing new synthesis methods for 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate that are more efficient and cost-effective.
4. Exploring the potential of 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate as a catalyst in various chemical reactions.
5. Studying the toxicological effects of 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate and its safety profile in humans and animals.
In conclusion, 1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate is a promising compound that has potential applications in various fields such as pharmaceuticals, catalysis, and biochemistry. Further research is needed to fully understand its properties and potential uses.
Scientific Research Applications
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate has been extensively studied for its potential use in the development of new drugs and pharmaceuticals. It has been shown to have antimicrobial, antiviral, and anticancer properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)imidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-10-4-7(11)5-12/h4,6,12H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWOZMITYKMVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178102 | |
| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |
CAS RN |
120277-88-5 | |
| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-(hydroxymethyl)-1H-imidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





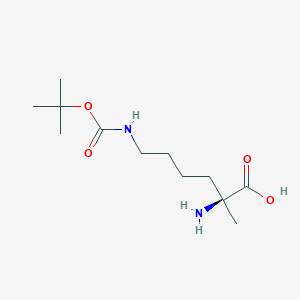



![N-[4-(1-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide hydrochloride](/img/structure/B3220774.png)

